Kaempferol 3,5-dimethyl ether

Description

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-2-(4-hydroxyphenyl)-3,5-dimethoxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-21-12-7-11(19)8-13-14(12)15(20)17(22-2)16(23-13)9-3-5-10(18)6-4-9/h3-8,18-19H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMCNEMKKAQGVGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC=C(C=C3)O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440519 | |

| Record name | 7-Hydroxy-2-(4-hydroxyphenyl)-3,5-dimethoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1486-65-3 | |

| Record name | 7-Hydroxy-2-(4-hydroxyphenyl)-3,5-dimethoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Kaempferol 3,5-dimethyl ether: A Technical Guide to its Natural Sources, Isolation, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaempferol 3,5-dimethyl ether, a naturally occurring O-methylated flavonol, has garnered interest within the scientific community for its potential pharmacological activities. As a derivative of the well-studied flavonoid, kaempferol, it is postulated to share similar anti-inflammatory and anticancer properties, potentially with altered bioavailability and metabolic stability. This technical guide provides a comprehensive overview of the known natural sources of Kaempferol 3,5-dimethyl ether, a detailed, generalized protocol for its isolation and purification, and a summary of its putative biological activities and associated signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

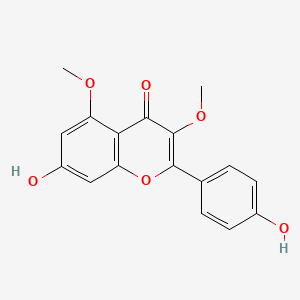

Kaempferol 3,5-dimethyl ether (7,4'-Dihydroxy-3,5-dimethoxyflavone) is a flavonoid characterized by a flavone (B191248) backbone with methoxy (B1213986) groups at the 3 and 5 positions and hydroxyl groups at the 7 and 4' positions. Its chemical structure is presented in Figure 1.

Figure 1: Chemical Structure of Kaempferol 3,5-dimethyl ether (Image of the chemical structure of Kaempferol 3,5-dimethyl ether)

This methylation pattern distinguishes it from its parent compound, kaempferol, and may influence its pharmacokinetic and pharmacodynamic properties. The study of O-methylated flavonoids is of growing importance as methylation can enhance metabolic stability and membrane permeability, potentially leading to improved therapeutic efficacy.

Natural Sources

Kaempferol 3,5-dimethyl ether has been identified in a limited number of plant species. The primary documented natural sources are:

While these sources have been confirmed, the concentration of Kaempferol 3,5-dimethyl ether within these plants has not been extensively quantified in the available literature.

Isolation and Purification

A specific, detailed experimental protocol for the isolation of Kaempferol 3,5-dimethyl ether is not extensively documented in publicly available literature. However, based on standard methodologies for the isolation of flavonoids from plant materials, a generalized protocol can be proposed. The following workflow represents a plausible approach for the extraction and purification of Kaempferol 3,5-dimethyl ether from its natural sources.

General Experimental Workflow for Isolation

Caption: Generalized workflow for the isolation and purification of Kaempferol 3,5-dimethyl ether.

Detailed Experimental Protocols

The following protocols are representative of the steps outlined in the workflow above and are based on established methods for flavonoid isolation.

3.2.1. Extraction

-

Preparation of Plant Material: Air-dry the plant material (e.g., aerial parts of Chrysothamnus humilis) at room temperature and grind into a fine powder.

-

Maceration: Macerate the powdered plant material with methanol (or ethanol) at a ratio of 1:10 (w/v) at room temperature for 72 hours with occasional shaking.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process three times with fresh solvent. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

3.2.2. Fractionation

-

Solvent Partitioning: Suspend the crude extract in a mixture of water and methanol (9:1 v/v) and sequentially partition with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

Fraction Concentration: Concentrate each fraction in vacuo to yield the respective n-hexane, ethyl acetate, and n-butanol fractions. The flavonoid fraction is typically enriched in the ethyl acetate and n-butanol fractions.

3.2.3. Chromatographic Purification

-

Column Chromatography: Subject the ethyl acetate fraction to column chromatography on a silica (B1680970) gel (60-120 mesh) column. Elute the column with a gradient of n-hexane and ethyl acetate of increasing polarity.

-

Fraction Collection and Analysis: Collect the fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 95:5 v/v). Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., 10% sulfuric acid in ethanol (B145695) followed by heating).

-

Sephadex LH-20 Chromatography: Pool the fractions containing the compound of interest and further purify using a Sephadex LH-20 column with methanol as the eluent to remove pigments and other impurities.

-

Preparative HPLC: For final purification, employ preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase, such as a gradient of methanol and water.

3.2.4. Structural Elucidation

The structure of the purified compound should be confirmed using spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy to determine the proton and carbon framework. 2D-NMR techniques (COSY, HSQC, HMBC) can be used to establish connectivity.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) to determine the exact molecular weight and elemental composition.

Biological Activities and Signaling Pathways

Direct experimental data on the biological activities of Kaempferol 3,5-dimethyl ether is limited. However, based on the extensive research on its parent compound, kaempferol, it is hypothesized that the 3,5-dimethyl ether derivative may exhibit similar anti-inflammatory and anticancer properties. The methylation of hydroxyl groups can influence the potency and selectivity of these activities.

Anti-Inflammatory Activity

Kaempferol is known to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. It is plausible that Kaempferol 3,5-dimethyl ether shares these mechanisms.

Putative Anti-Inflammatory Signaling Pathways:

Caption: Putative inhibition of the NF-κB signaling pathway by Kaempferol 3,5-dimethyl ether.

Anticancer Activity

Kaempferol has been shown to possess anticancer properties through the modulation of various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.

Putative Anticancer Signaling Pathways:

Caption: Putative inhibition of the PI3K/Akt signaling pathway by Kaempferol 3,5-dimethyl ether.

Quantitative Data

Quantitative data on the biological activity of Kaempferol 3,5-dimethyl ether is scarce in the current literature. The following tables are provided as a template for future research findings. For comparative purposes, data for the parent compound, kaempferol, is included where available, with the caveat that these values may not be directly representative of the dimethylated form.

Table 1: In Vitro Anticancer Activity (IC₅₀ values)

| Compound | Cell Line | Cancer Type | Assay | IC₅₀ (µM) | Reference |

| Kaempferol 3,5-dimethyl ether | - | - | - | Data not available | - |

| Kaempferol | Various | Various | MTT | Varies widely | [4] |

Table 2: In Vitro Anti-inflammatory Activity

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| Kaempferol 3,5-dimethyl ether | - | - | - | Data not available | - |

| Kaempferol | RAW 264.7 | Griess Assay | NO Production | Inhibition | [5] |

Key Experimental Protocols for Biological Evaluation

The following are standard in vitro assays that can be employed to evaluate the biological activities of Kaempferol 3,5-dimethyl ether.

MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of Kaempferol 3,5-dimethyl ether (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Griess Assay for Nitric Oxide Production

-

Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate. Pre-treat the cells with various concentrations of Kaempferol 3,5-dimethyl ether for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite (B80452) concentration from a sodium nitrite standard curve.

Conclusion and Future Directions

Kaempferol 3,5-dimethyl ether is a naturally occurring flavonoid with potential therapeutic applications. While its natural sources have been identified, further research is required to quantify its abundance in these plants and to develop optimized and specific isolation protocols. The biological activities of this compound remain largely unexplored, and future studies should focus on in vitro and in vivo evaluations of its anti-inflammatory and anticancer properties to elucidate its mechanisms of action and to determine if the dimethyl ether derivative offers any advantages over its parent compound, kaempferol. The protocols and information provided in this guide serve as a starting point for researchers to further investigate the therapeutic potential of Kaempferol 3,5-dimethyl ether.

References

- 1. mdpi.com [mdpi.com]

- 2. The Anticancer Effects and Therapeutic Potential of Kaempferol in Triple-Negative Breast Cancer [mdpi.com]

- 3. Kaempferol 3,5-dimethyl ether | TargetMol [targetmol.com]

- 4. Kaempferol: A Key Emphasis to Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3,5-Dihydroxy-4',7-dimethoxyflavone

A Note on Nomenclature: Initial research for "7,4'-Dihydroxy-3,5-dimethoxyflavone" did not yield a well-documented compound. This guide will focus on the closely related and well-studied isomer, 3,5-Dihydroxy-4',7-dimethoxyflavone , also known as Kaempferol-7,4'-dimethyl ether.

Introduction

3,5-Dihydroxy-4',7-dimethoxyflavone is a naturally occurring O-methylated flavonol found in various medicinal plants, including Alpinia nigra, Zingiber phillipseae, and Tamarix aphylla. As a member of the flavonoid class of polyphenolic compounds, it has garnered significant interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and the experimental methodologies used to investigate this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties

3,5-Dihydroxy-4',7-dimethoxyflavone is a yellow crystalline solid.[1] It is soluble in organic solvents such as chloroform, dimethyl sulfoxide (B87167) (DMSO), and ether, but has low solubility in water.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₄O₆ | [1] |

| Molecular Weight | 314.29 g/mol | [1] |

| CAS Number | 15486-33-6 | [2] |

| Melting Point | 178-184 °C | [1][3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Low solubility in water. | [1][4] |

| Appearance | Yellow crystalline powder | [1] |

Biological Activities and Signaling Pathways

This flavonoid exhibits a range of biological activities, primarily attributed to its antioxidant, anti-inflammatory, and antibacterial properties.[1][4]

Antioxidant Activity

The antioxidant capacity of 3,5-Dihydroxy-4',7-dimethoxyflavone is a key aspect of its therapeutic potential. Like many flavonoids, it can scavenge free radicals by donating hydrogen atoms from its hydroxyl groups, thereby neutralizing these reactive species.[1]

Antibacterial Activity

Studies have demonstrated the efficacy of this compound against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Source(s) |

| Staphylococcus aureus | 200 µg/mL | [4][5] |

| Escherichia coli | 225 µg/mL | [4][5] |

Anti-inflammatory Activity

While direct studies on the anti-inflammatory mechanism of 3,5-Dihydroxy-4',7-dimethoxyflavone are limited, the activities of structurally similar flavonoids suggest a likely mechanism involving the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.[6][7] Flavonoids are known to inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenases (COX).[8][9]

Proposed Anti-inflammatory Signaling Pathway

The following diagram illustrates a plausible mechanism by which 3,5-Dihydroxy-4',7-dimethoxyflavone may exert its anti-inflammatory effects, based on known actions of similar flavonoids.

Proposed anti-inflammatory signaling pathway of 3,5-Dihydroxy-4',7-dimethoxyflavone.

Experimental Protocols

General Workflow for Isolation from a Natural Source

The isolation of 3,5-Dihydroxy-4',7-dimethoxyflavone from plant material typically follows a standard phytochemical workflow.

General workflow for the isolation of flavonoids.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.[10][11]

Principle: DPPH is a stable free radical that is purple in solution and has a maximum absorbance at 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, yellow-colored molecule, and its absorbance decreases. The degree of discoloration indicates the scavenging potential of the antioxidant.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.

-

Sample Preparation: Dissolve 3,5-Dihydroxy-4',7-dimethoxyflavone in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to be tested.

-

Assay Procedure:

-

In a 96-well microplate, add 20 µL of each sample dilution.

-

Add 180 µL of the DPPH working solution to each well.

-

For the control, add 20 µL of the solvent instead of the sample to the DPPH solution.

-

For the blank, add 20 µL of the solvent and 180 µL of methanol.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[10]

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [1 - (Absorbance of sample / Absorbance of control)] x 100

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13][14]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium and inoculated with a standardized number of microorganisms. The growth is assessed after incubation.

Protocol (Broth Microdilution Method):

-

Preparation of Inoculum: From a pure culture of the test microorganism (e.g., S. aureus or E. coli), prepare a suspension in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Preparation of Microtiter Plate:

-

Add 100 µL of sterile broth to each well of a 96-well microtiter plate.

-

Add 100 µL of the stock solution of 3,5-Dihydroxy-4',7-dimethoxyflavone (in a suitable solvent that does not inhibit bacterial growth) to the first well.

-

Perform a serial twofold dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

-

-

Inoculation: Add 10 µL of the prepared bacterial inoculum to each well.

-

Controls:

-

Growth Control: A well containing broth and the bacterial inoculum but no test compound.

-

Sterility Control: A well containing only broth to check for contamination.

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Conclusion

3,5-Dihydroxy-4',7-dimethoxyflavone is a promising natural product with demonstrated antioxidant and antibacterial activities, and strong potential as an anti-inflammatory agent. This technical guide provides a foundational understanding of its chemical properties and biological activities, along with standardized protocols for its investigation. Further research into its specific mechanisms of action, particularly its interaction with inflammatory signaling pathways, will be crucial in elucidating its full therapeutic potential. The provided experimental workflows and pathway diagrams serve as a valuable resource for researchers and scientists in the ongoing exploration of this and other related flavonoids.

References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]

- 2. 3,5-Dihydroxy-4',7-dimethoxyflavone | CAS:15486-33-6 | Manufacturer ChemFaces [chemfaces.com]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. 3,5-Dihydroxy-4',7-dimethoxyflavone | CAS:15486-33-6 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Induction of HO-1 by 5, 8-Dihydroxy-4',7-Dimethoxyflavone via Activation of ROS/p38 MAPK/Nrf2 Attenuates Thrombin-Induced Connective Tissue Growth Factor Expression in Human Cardiac Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory effect of certain dihydroxy flavones and the mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory effect of certain dimethoxy flavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 14. microbe-investigations.com [microbe-investigations.com]

Kaempferol 3,5-Dimethyl Ether: A Technical Guide to Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaempferol (B1673270) 3,5-dimethyl ether, a derivative of the naturally occurring flavonoid kaempferol, presents a promising yet underexplored scaffold for drug discovery. While extensive research has elucidated the diverse biological activities of kaempferol, including its anticancer, anti-inflammatory, antioxidant, and antimicrobial properties, specific experimental data on the 3,5-dimethyl ether derivative remains scarce in publicly available literature. This technical guide provides a comprehensive framework for the biological activity screening of Kaempferol 3,5-dimethyl ether. It summarizes the known activities of the parent compound, kaempferol, as a predictive basis for the potential therapeutic applications of its dimethylated analog. Detailed experimental protocols for key in vitro assays are provided to facilitate future research and a systematic evaluation of this compound. Furthermore, this guide presents hypothetical signaling pathways and experimental workflows to support the design and implementation of a robust screening cascade. The objective is to equip researchers with the necessary tools and theoretical framework to investigate the therapeutic potential of Kaempferol 3,5-dimethyl ether.

Introduction

Flavonoids are a large class of polyphenolic secondary metabolites found in plants, known for their wide range of pharmacological effects[1]. Kaempferol, a prominent member of the flavonol subclass, has been the subject of numerous studies demonstrating its potential in the prevention and treatment of various diseases[2][3]. Its biological activities are attributed to its ability to modulate various cellular signaling pathways involved in inflammation, cell proliferation, and oxidative stress[4][5].

Chemical modification of the kaempferol backbone, such as methylation, can significantly alter its physicochemical properties, including lipophilicity, metabolic stability, and bioavailability, which in turn can modulate its biological activity. Kaempferol 3,5-dimethyl ether (also known as 7,4'-Dihydroxy-3,5-dimethoxyflavone) is one such derivative that has been identified in plant species like Chrysothamnus humilis and Dioscorea bulbifera[6][7][8][9][10]. Despite its natural occurrence, there is a notable lack of comprehensive studies on its specific biological activities.

This guide aims to bridge this knowledge gap by providing a structured approach to the biological activity screening of Kaempferol 3,5-dimethyl ether. By leveraging the extensive data on kaempferol, we can formulate hypotheses about the potential efficacy of its 3,5-dimethyl ether derivative and outline the necessary experimental steps for validation.

Predicted Biological Activities Based on the Parent Compound, Kaempferol

The biological activities of Kaempferol 3,5-dimethyl ether are likely to be qualitatively similar to those of kaempferol, although the potency may differ due to the methylation at the 3 and 5 positions. The hydroxyl groups on the flavonoid skeleton are crucial for their biological effects, and their substitution can influence receptor binding and enzyme inhibition.

Anticancer Activity

Kaempferol has been shown to exhibit anticancer effects in a variety of cancer cell lines through mechanisms such as induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis[4][11][12].

Table 1: In Vitro Anticancer Activity of Kaempferol (Parent Compound)

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| MDA-MB-231 | Breast Cancer | MTT | 9.45 ± 0.20 | [13] |

| MCF-7 | Breast Cancer | MTT | 10.08 ± 0.57 | [13] |

| A549 | Lung Cancer | MTT | 35.80 ± 0.4 µg/ml | [14] |

| HepG2 | Liver Cancer | MTT | Not Specified | [12] |

| HCT116 | Colon Cancer | Not Specified | Not Specified | [4] |

Note: The data presented is for the parent compound, kaempferol, and serves as a reference for predicting the potential activity of Kaempferol 3,5-dimethyl ether. The conversion of µg/ml to µM depends on the molecular weight of the compound.

Anti-inflammatory Activity

Kaempferol exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6, IL-1β)[15]. It is known to modulate key inflammatory signaling pathways like NF-κB and MAPK[16][17].

Antioxidant Activity

The antioxidant properties of flavonoids are primarily due to their ability to scavenge free radicals. The number and position of hydroxyl groups influence this activity. Methylation of the hydroxyl groups at positions 3 and 5 in Kaempferol 3,5-dimethyl ether may alter its radical scavenging capacity compared to the parent compound.

Table 2: In Vitro Antioxidant Activity of Kaempferol (Parent Compound)

| Assay | IC50 (µM) | Reference |

| DPPH Radical Scavenging | Not Specified | [15] |

| ABTS Radical Scavenging | Not Specified | [18] |

Antimicrobial Activity

Kaempferol and its derivatives have demonstrated activity against a range of bacteria and fungi[19][20][21]. The mechanism of action is thought to involve the disruption of microbial membranes and inhibition of essential enzymes.

Table 3: In Vitro Antimicrobial Activity of Kaempferol Derivatives (Illustrative)

| Microorganism | Derivative | Assay | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Kaempferol glycosides | Broth microdilution | 1-2 | [22] |

| Escherichia coli | Kaempferol glycosides | Broth microdilution | Not Specified | [22] |

| Candida albicans | Kaempferol glycosides | Broth microdilution | Not Specified | [22] |

Note: MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocols for Biological Activity Screening

The following are detailed, standardized protocols for the initial in vitro screening of Kaempferol 3,5-dimethyl ether.

Anticancer Activity: MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare a stock solution of Kaempferol 3,5-dimethyl ether in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Production in Macrophages

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). NO production is an indicator of the inflammatory response.

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5x10⁴ cells/well in 100 µL of complete culture medium and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of Kaempferol 3,5-dimethyl ether for 1-2 hours.

-

Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (a known anti-inflammatory agent like dexamethasone).

-

Nitrite (B80452) Measurement: Collect the cell culture supernatant. NO production is measured by quantifying its stable metabolite, nitrite, using the Griess reagent.

-

Griess Assay: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-stimulated vehicle control.

Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. This is observed as a color change from purple to yellow, which is quantified spectrophotometrically.

Protocol:

-

Reagent Preparation: Prepare a fresh solution of DPPH in methanol (B129727) (typically 0.1 mM).

-

Sample Preparation: Prepare a stock solution of Kaempferol 3,5-dimethyl ether in methanol or DMSO and serially dilute it to obtain a range of concentrations.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the different concentrations of the compound. Include a blank (methanol only) and a positive control (e.g., ascorbic acid or Trolox).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Protocol:

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: Serially dilute Kaempferol 3,5-dimethyl ether in the broth medium in a 96-well plate to obtain a range of concentrations.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (broth with inoculum, no compound), a sterility control (broth only), and a positive control (a known antibiotic or antifungal).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.

Visualization of Potential Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate hypothetical signaling pathways that Kaempferol 3,5-dimethyl ether might modulate (based on the known actions of kaempferol) and a general workflow for its biological activity screening.

Conclusion and Future Directions

Kaempferol 3,5-dimethyl ether represents a compelling starting point for the development of novel therapeutic agents. While direct evidence of its biological activity is currently lacking, the extensive research on its parent compound, kaempferol, provides a strong rationale for its investigation. This technical guide offers a comprehensive roadmap for researchers to systematically screen this compound for its anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.

Future research should focus on the following:

-

Systematic in vitro screening: Employing the protocols outlined in this guide to generate robust quantitative data on the biological activities of Kaempferol 3,5-dimethyl ether.

-

Structure-activity relationship (SAR) studies: Comparing the activity of Kaempferol 3,5-dimethyl ether with that of kaempferol and other methylated derivatives to understand the influence of the 3,5-dimethyl substitution.

-

Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

In vivo validation: Progressing promising in vitro findings to preclinical animal models to assess efficacy and safety.

By following a structured and comprehensive screening approach, the scientific community can unlock the therapeutic potential of Kaempferol 3,5-dimethyl ether and contribute to the development of new and effective medicines.

References

- 1. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,5-Dihydroxy-4',7-dimethoxyflavone | CAS:15486-33-6 | Manufacturer ChemFaces [chemfaces.com]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. mdpi.com [mdpi.com]

- 5. Kaempferol: Antimicrobial Properties, Sources, Clinical, and Traditional Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. mdpi.com [mdpi.com]

- 8. pharmajournal.net [pharmajournal.net]

- 9. crimsonpublishers.com [crimsonpublishers.com]

- 10. botanyjournals.com [botanyjournals.com]

- 11. The Anticancer Potential of Kaempferol: A Systematic Review Based on In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kaempferol: A Key Emphasis to Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ijcmas.com [ijcmas.com]

- 15. mdpi.com [mdpi.com]

- 16. Kaempferol attenuates macrophage M1 polarization and liver fibrosis by inhibiting mitogen-activated protein kinase/nuclear factor κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Investigation of the Molecular Mechanisms Underlying the Antiatherogenic Actions of Kaempferol in Human THP-1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Kaempferol: Antimicrobial Properties, Sources, Clinical, and Traditional Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Kaempferol: Antimicrobial Properties, Sources, Clinical, and Traditional Applications [ouci.dntb.gov.ua]

- 22. Kaempferol inhibits oxidative stress and reduces macrophage pyroptosis by activating the NRF2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Predicted Mechanism of Action of Kaempferol 3,5-dimethyl ether

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Kaempferol (B1673270) 3,5-dimethyl ether is a derivative of the naturally occurring flavonoid, kaempferol. While direct experimental data on this specific ether is limited, this guide provides a predictive overview of its mechanism of action based on the extensive research conducted on its parent compound. Kaempferol is well-documented for its anti-inflammatory, antioxidant, and anticancer properties, which are attributed to its modulation of key cellular signaling pathways.[1][2][3][4][5][6][7] This document synthesizes the known biological activities of kaempferol and its other derivatives to forecast the therapeutic potential of Kaempferol 3,5-dimethyl ether. Detailed experimental protocols and visual representations of predicted signaling pathways are provided to facilitate future research and validation.

Introduction to Kaempferol and its Derivatives

Kaempferol is a tetrahydroxyflavone found in a wide variety of plants and plant-based foods.[3][6] It and its glycosylated forms have demonstrated a range of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, anticancer, cardioprotective, neuroprotective, and antidiabetic effects.[3][5] The biological activity of kaempferol is largely attributed to the arrangement of its hydroxyl groups, which can participate in hydrogen bonding and redox reactions.

Methylation of these hydroxyl groups, as in Kaempferol 3,5-dimethyl ether, can significantly alter the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and ability to interact with biological targets. These modifications can, in turn, influence its bioavailability and mechanism of action. While specific data for the 3,5-dimethyl ether derivative is not abundant, the activities of other methylated kaempferol compounds, such as Kaempferol-7,4'-dimethyl ether, have been explored, showing retained, and in some cases, modulated biological effects.[8][9][10][11][12]

Predicted Mechanisms of Action

Based on the known functions of kaempferol, the following mechanisms are predicted for Kaempferol 3,5-dimethyl ether. The methylation at the 3 and 5 positions may enhance cell membrane permeability and alter binding affinities for intracellular targets.

Kaempferol is a potent anti-inflammatory agent that modulates key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][6][8][13] It is highly probable that Kaempferol 3,5-dimethyl ether will exhibit similar anti-inflammatory properties.

-

NF-κB Pathway Inhibition: The NF-κB signaling cascade is a central regulator of inflammation. Kaempferol has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][4][6] It is predicted that Kaempferol 3,5-dimethyl ether will also interfere with this pathway, potentially by inhibiting the phosphorylation of IκBα, which would prevent the nuclear translocation of NF-κB.

-

MAPK Pathway Modulation: The MAPK family, including ERK, JNK, and p38, are crucial in transducing extracellular signals to cellular responses like inflammation. Kaempferol can suppress the phosphorylation of these kinases. Kaempferol 3,5-dimethyl ether is also predicted to modulate this pathway, leading to a reduction in inflammatory responses.

The anticancer effects of kaempferol are well-established and occur through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.[2][3][9][14]

-

Induction of Apoptosis: Kaempferol can trigger programmed cell death in cancer cells by modulating apoptosis-related proteins (e.g., Bax, Bcl-2, caspases) and signaling pathways like PI3K/Akt.[2][3] The PI3K/Akt pathway is a key regulator of cell survival, and its inhibition by kaempferol promotes apoptosis. It is plausible that Kaempferol 3,5-dimethyl ether, with potentially increased cellular uptake, could be an effective inhibitor of this pro-survival pathway.

References

- 1. Frontiers | Mechanisms of Kaempferol in the treatment of diabetes: A comprehensive and latest review [frontiersin.org]

- 2. Effects and Mechanisms of Kaempferol in the Management of Cancers through Modulation of Inflammation and Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kaempferol: A Key Emphasis to Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kaempferol: Unveiling its anti-inflammatory properties for therapeutic innovation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Kaempferol 3,5-dimethyl ether: A Technical Guide to Solubility and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Kaempferol (B1673270) 3,5-dimethyl ether, a naturally occurring flavonoid derivative. While quantitative solubility data for this specific ether remains limited in publicly available literature, this document compiles the existing qualitative information and offers context through the solubility of its parent compound, kaempferol. Furthermore, it delves into the well-documented biological activities of kaempferol and its derivatives, providing insights into their potential therapeutic applications by illustrating key signaling pathways.

Solubility Profile

Table 1: Qualitative Solubility of Kaempferol 3,5-dimethyl ether [1]

| Solvent Class | Solvent | Solubility |

| Chlorinated | Chloroform, Dichloromethane | Soluble |

| Ester | Ethyl Acetate | Soluble |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone | Soluble |

To provide a quantitative perspective, the solubility of the parent compound, kaempferol, is presented below. It is important to note that the methylation of hydroxyl groups, as in Kaempferol 3,5-dimethyl ether, generally increases lipophilicity, which may lead to different solubility values.

Table 2: Quantitative Solubility of Kaempferol [2]

| Solvent | Solubility (mg/mL) |

| Ethanol | ~11 |

| Dimethyl Sulfoxide (DMSO) | ~10 |

| Dimethylformamide (DMF) | ~3 |

| Ethanol:PBS (pH 7.2) (1:4) | ~0.2 |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The following is a generalized experimental protocol for determining the solubility of a flavonoid like Kaempferol 3,5-dimethyl ether, adapted from established methods for similar compounds[3].

Objective: To determine the equilibrium solubility of Kaempferol 3,5-dimethyl ether in a specific solvent at a controlled temperature.

Materials:

-

Kaempferol 3,5-dimethyl ether (solid)

-

Selected solvent (e.g., Ethanol, DMSO)

-

Thermostatic shaker bath

-

Calibrated analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of Kaempferol 3,5-dimethyl ether to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial). The excess solid is crucial to ensure that equilibrium is reached.

-

Place the container in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the suspension to settle for a specified time (e.g., 1-2 hours) in the thermostatic bath.

-

Carefully withdraw a sample of the supernatant using a pre-warmed pipette to avoid precipitation.

-

Immediately filter the sample through a syringe filter compatible with the solvent to remove any undissolved solid.

-

Dilute the filtered sample gravimetrically or volumetrically with the same solvent to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of Kaempferol 3,5-dimethyl ether of known concentrations.

-

Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

-

Analyze the diluted sample solution under the same HPLC conditions.

-

Determine the concentration of Kaempferol 3,5-dimethyl ether in the diluted sample by interpolating its response from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor. This value represents the solubility of Kaempferol 3,5-dimethyl ether in the chosen solvent at the specified temperature.

-

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of a compound using the shake-flask method.

Biological Activity and Signaling Pathways

Kaempferol and its derivatives, including methylated forms, are known to exhibit a range of biological activities, primarily attributed to their antioxidant and anti-inflammatory properties. These effects are mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory Activity: Modulation of NF-κB and MAPK Pathways

Inflammation is a critical physiological response, but its dysregulation can lead to chronic diseases. Kaempferol has been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

-

NF-κB Pathway: In response to inflammatory stimuli, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Kaempferol can inhibit this pathway, thereby reducing the production of inflammatory mediators.

-

MAPK Pathway: The MAPK family, including ERK, JNK, and p38, are crucial in transducing extracellular signals to cellular responses, including inflammation. Kaempferol has been demonstrated to suppress the phosphorylation of these kinases, thus inhibiting downstream inflammatory signaling.

Inhibition of Pro-inflammatory Signaling by Kaempferol Derivatives

Caption: Kaempferol derivatives inhibit inflammatory responses by targeting the IKK/NF-κB and MAPK pathways.

Anticancer Activity: Modulation of Apoptosis and Cell Cycle

Kaempferol has been investigated for its anticancer properties, which are linked to its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. These effects are often mediated through the modulation of signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt pathway[4][5].

-

PI3K/Akt Pathway: This pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers. Kaempferol has been shown to inhibit the phosphorylation of key components of this pathway, such as Akt, leading to the downstream induction of apoptosis[4].

Modulation of Cancer Cell Signaling by Kaempferol

Caption: Kaempferol induces apoptosis and inhibits proliferation in cancer cells by targeting the PI3K/Akt pathway.

Conclusion

Kaempferol 3,5-dimethyl ether is a flavonoid derivative with demonstrated solubility in several common organic solvents. While specific quantitative solubility data remains to be fully elucidated, the information available for its parent compound, kaempferol, provides a useful reference for researchers. The significant body of research on the biological activities of kaempferol and its derivatives highlights their potential as modulators of key signaling pathways involved in inflammation and cancer. Further investigation into the precise solubility and bioactivity of Kaempferol 3,5-dimethyl ether is warranted to fully understand its therapeutic potential.

References

- 1. Kaempferol 3,5-dimethyl ether | CAS:1486-65-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Potential of Kaempferol 3,5-Dimethyl Ether: A Structure-Activity Relationship Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kaempferol (B1673270), a ubiquitous flavonol found in a myriad of plant-based foods and traditional medicines, has garnered significant scientific attention for its diverse pharmacological activities. Its derivatives, particularly methylated congeners, are of increasing interest due to their modified physicochemical properties which can enhance bioavailability and target specificity. This technical guide delves into the structure-activity relationships (SAR) of kaempferol and its derivatives, with a specific focus on the largely unexplored kaempferol 3,5-dimethyl ether . While direct experimental data on this specific diether is scarce, this paper aims to provide a comprehensive framework for understanding its potential biological activities by extrapolating from the well-documented pharmacology of its parent compound and other methylated analogues. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways to empower researchers in the rational design and investigation of novel kaempferol-based therapeutics.

Introduction: The Promise of Methylated Flavonoids

Flavonoids are a major class of polyphenolic secondary metabolites in plants, renowned for their antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[1][2] Kaempferol (3,5,7,4'-tetrahydroxyflavone) is a prominent member of this family, exhibiting a broad spectrum of biological effects.[1] The therapeutic potential of kaempferol is often limited by its poor water solubility and extensive metabolism. Methylation of the hydroxyl groups on the kaempferol scaffold is a key natural and synthetic strategy to overcome these limitations. O-methylation can increase metabolic stability, enhance membrane permeability, and modulate interactions with biological targets.

This whitepaper focuses on the potential of kaempferol 3,5-dimethyl ether. While this specific derivative has been identified in plants such as Chrysothamnus humilis and Dioscorea bulbifera, its biological activities remain largely uncharacterized.[3] By examining the SAR of kaempferol and its other methylated derivatives, we can infer the likely pharmacological profile of kaempferol 3,5-dimethyl ether and identify key areas for future research.

Structure-Activity Relationship (SAR) Insights

The biological activity of kaempferol and its derivatives is intrinsically linked to their molecular structure. The number and position of hydroxyl and methoxy (B1213986) groups on the flavonoid backbone are critical determinants of their therapeutic effects.

Anticancer Activity

Kaempferol exerts anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[1][4] The presence of hydroxyl groups, particularly at the C3 and C5 positions, is often considered crucial for its cytotoxic and pro-apoptotic activities.

Table 1: Anticancer Activity of Kaempferol and its Derivatives

| Compound | Cancer Cell Line | Assay | IC50 / Effect | Reference |

| Kaempferol | MDA-MB-231 (Breast) | MTT Assay | ~25 µM | [5] |

| Kaempferol | HepG2 (Liver) | MTT Assay | Not specified | [6] |

| Kaempferol | CT26 (Colon) | MTT Assay | Not specified | [6] |

| Kaempferol | B16F1 (Melanoma) | MTT Assay | Not specified | [6] |

| 8-prenylkaempferol | MDA-231 (Breast) | Not specified | 9.45±0.20μM | [7] |

| 6-prenylkaempferol | MDA-231 (Breast) | Not specified | 7.15±0.37 μM | [7] |

| 6,8-diprenylkaempferol | MDA-231 (Breast) | Not specified | Not specified | [7] |

| Kaempferol-3-O-methylether | HeLa (Cervical) | QSDAR Prediction | Predicted activity | [8] |

Note: The IC50 values for kaempferol can vary significantly depending on the cell line and experimental conditions.

Methylation at the 3 and 5 positions in kaempferol 3,5-dimethyl ether may alter its anticancer profile. While the loss of the 3-OH group might reduce some of its classical pro-apoptotic activities, the increased lipophilicity could enhance its cellular uptake and lead to interactions with different intracellular targets.

Anti-inflammatory Activity

Kaempferol modulates inflammatory responses by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukins.[9] This is often achieved through the inhibition of signaling pathways like NF-κB and MAPK.[2][10]

Table 2: Anti-inflammatory Activity of Kaempferol and its Derivatives

| Compound | Cell Line/System | Assay | Measurement | Result | Reference |

| Kaempferol | RAW 264.7 Macrophages | Griess Assay | NO Production | Dose-dependent inhibition | [9] |

| Kaempferol | J774 Macrophages | Not specified | NO Synthesis | Inhibition | [9] |

| Kaempferol | Human Monocytes (THP-1) | Not specified | Inflammatory Factors | Reduced production | [11] |

| Kaempferol-7,4'-dimethyl ether | Mouse Peritoneal Macrophages | Not specified | NO Production | Inhibition (concentration not specified) | [5] |

| Kaempferol-7,4'-dimethyl ether | Mouse Peritoneal Macrophages | Not specified | TNF-α Production | Inhibition (concentration not specified) | [5] |

| Kaempferol-7,4'-dimethyl ether | Mouse Peritoneal Macrophages | Not specified | IL-6 Production | Inhibition (concentration not specified) | [5] |

The anti-inflammatory activity of kaempferol is often attributed to its antioxidant and radical scavenging properties, which are influenced by the free hydroxyl groups. The methylation in kaempferol 3,5-dimethyl ether might diminish its direct antioxidant capacity. However, it could still exert anti-inflammatory effects by modulating key signaling enzymes.

Neuroprotective Effects

Kaempferol and its derivatives have shown promise in protecting against neurodegenerative diseases by mitigating oxidative stress, neuroinflammation, and apoptosis.[10][12][13] They can modulate signaling pathways crucial for neuronal survival, such as the PI3K/Akt and MAPK/ERK pathways.[10][14]

Table 3: Neuroprotective Mechanisms of Kaempferol

| Mechanism | Key Molecular Targets/Pathways | Reference |

| Antioxidant | Scavenging of reactive oxygen species | [14] |

| Anti-inflammatory | Inhibition of microglia activation, reduction of inflammatory factors | [12] |

| Anti-apoptotic | Modulation of Bcl-2 family proteins | [14] |

| Modulation of Signaling Pathways | PI3K/Akt, MAPK/ERK, NF-κB | [10] |

| Inhibition of Amyloid Fibril Deposition | Aβ, tau, α-synuclein | [12] |

The neuroprotective potential of kaempferol 3,5-dimethyl ether is an intriguing area for investigation. Its increased ability to cross the blood-brain barrier, due to enhanced lipophilicity, could lead to significant neuropharmacological effects, even if its direct antioxidant activity is reduced compared to the parent compound.

Experimental Protocols

To facilitate further research into kaempferol 3,5-dimethyl ether, this section provides detailed methodologies for key experiments.

Synthesis of Kaempferol 3,5-Dimethyl Ether

The synthesis of kaempferol 3,5-dimethyl ether can be achieved through selective methylation of kaempferol. A general synthetic approach involves the protection of the more reactive 7- and 4'-hydroxyl groups, followed by methylation of the 3- and 5-hydroxyls, and subsequent deprotection.

-

Step 1: Protection of 7- and 4'-Hydroxyl Groups: Kaempferol is treated with a suitable protecting group, such as benzyl (B1604629) bromide, in the presence of a base like potassium carbonate.

-

Step 2: Methylation of 3- and 5-Hydroxyl Groups: The protected kaempferol is then reacted with a methylating agent, for instance, dimethyl sulfate (B86663) or methyl iodide, in an appropriate solvent with a base.

-

Step 3: Deprotection: The protecting groups are removed, commonly through catalytic hydrogenation, to yield kaempferol 3,5-dimethyl ether.

For a detailed, analogous synthetic procedure, refer to the synthesis of 4'-substituted kaempfer-3-ols.[15]

Cell Viability Assay (MTT Assay)

This assay is fundamental for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.[5]

-

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of kaempferol 3,5-dimethyl ether (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in 150 µL of a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[16]

-

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay is used to quantify the anti-inflammatory effect of a compound by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Principle: The Griess reagent detects nitrite (B80452) (a stable product of NO) in the cell culture supernatant.

-

Protocol:

-

Seed RAW 264.7 macrophage cells in a 96-well plate.

-

Pre-treat the cells with different concentrations of kaempferol 3,5-dimethyl ether for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Add Griess reagent to the supernatant and incubate at room temperature.

-

Measure the absorbance at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.[5]

-

Visualization of Key Signaling Pathways

The following diagrams, generated using Graphviz, illustrate key signaling pathways that are likely modulated by kaempferol and its derivatives, including the 3,5-dimethyl ether.

Caption: Proposed inhibition of the NF-κB signaling pathway by kaempferol 3,5-dimethyl ether.

Caption: Potential intrinsic apoptosis pathway modulation by kaempferol 3,5-dimethyl ether.

Caption: Experimental workflow for assessing the anticancer activity of kaempferol 3,5-dimethyl ether.

Future Directions and Conclusion

The existing body of research on kaempferol and its derivatives strongly suggests that kaempferol 3,5-dimethyl ether holds significant, yet unproven, therapeutic potential. Its predicted enhanced bioavailability and metabolic stability make it a compelling candidate for drug development, particularly in the areas of oncology, inflammatory diseases, and neurodegenerative disorders.

Key areas for future research include:

-

In vitro screening: Comprehensive evaluation of the cytotoxic, anti-inflammatory, and neuroprotective effects of kaempferol 3,5-dimethyl ether across a range of cell lines.

-

Mechanism of action studies: Elucidation of the specific molecular targets and signaling pathways modulated by this derivative.

-

Pharmacokinetic studies: In vivo assessment of the absorption, distribution, metabolism, and excretion (ADME) profile of kaempferol 3,5-dimethyl ether.

-

In vivo efficacy studies: Evaluation of its therapeutic potential in animal models of cancer, inflammation, and neurodegeneration.

References

- 1. mdpi.com [mdpi.com]

- 2. Kaempferol: Unveiling its anti-inflammatory properties for therapeutic innovation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kaempferol 3,5-dimethyl ether | C17H14O6 | CID 10470863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Anticancer Potential of Kaempferol: A Systematic Review Based on In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Prediction Of Anticancer Activities Of Kaempferol-3-O-Methylether And Kaempferol-3-O-(2,4-O-Diacetyl-Alpha-L-Rhamnopyranoside) Isolating From Plant Rhizome Zingiber Zerumbet Sm Using QSDAR Models From 13C-NMR and 15O-NMR Simulation Spectra Data [ideas.repec.org]

- 9. mdpi.com [mdpi.com]

- 10. Exploring the mechanisms of kaempferol in neuroprotection: Implications for neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Kaempferol, a potential neuroprotective agent in neurodegenerative diseases: From chemistry to medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Deciphering the mechanisms underlying the neuroprotective potential of kaempferol: a comprehensive investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Biological Evaluation of 4′-Substituted Kaempfer-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

Potential Therapeutic Targets of Kaempferol 3,5-dimethyl ether: A Technical Guide for Researchers

Disclaimer: Direct experimental data on Kaempferol (B1673270) 3,5-dimethyl ether is limited in publicly available scientific literature. This guide extrapolates its potential therapeutic targets based on the well-documented activities of its parent compound, kaempferol, and other methylated derivatives. The information herein is intended to provide a foundational framework for future research and is not a definitive statement of the compound's biological activities.

Introduction

Kaempferol 3,5-dimethyl ether is a naturally occurring O-methylated flavonoid, a derivative of the widely studied flavonol, kaempferol. Flavonoids, as a class, are recognized for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. The methylation of hydroxyl groups on the flavonoid backbone, as seen in Kaempferol 3,5-dimethyl ether, can significantly alter a compound's physicochemical properties, such as its metabolic stability and bioavailability, potentially enhancing its therapeutic efficacy. Given the extensive research on kaempferol and its other methylated analogues, it is plausible that Kaempferol 3,5-dimethyl ether shares similar molecular targets and mechanisms of action. This technical guide will synthesize the current understanding of these related compounds to propose potential therapeutic targets for Kaempferol 3,5-dimethyl ether, with a focus on oncology and inflammatory diseases.

Potential Therapeutic Area: Oncology

The anti-cancer properties of kaempferol are well-documented across a range of cancer cell lines.[1] These effects are typically mediated through the modulation of key signaling pathways that control cell proliferation, apoptosis, and metastasis.

Proposed Molecular Targets in Oncology

-

PI3K/AKT Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer. Kaempferol has been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[2]

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in cellular responses to a variety of external stimuli and plays a crucial role in cancer progression. Kaempferol has been demonstrated to suppress the phosphorylation of these kinases, thereby inhibiting downstream signaling.[3]

-

NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. Kaempferol can inhibit the activation of NF-κB, leading to a reduction in the expression of pro-inflammatory and pro-survival genes.[4]

Quantitative Data on Anti-cancer Activity of Kaempferol and its Derivatives

The following table summarizes the cytotoxic effects of kaempferol and its derivatives on various cancer cell lines, providing a benchmark for potential studies on Kaempferol 3,5-dimethyl ether.

| Compound | Cancer Cell Line | Cancer Type | IC50 Value | Reference |

| Kaempferol | MDA-MB-231 | Breast Cancer | 43 µmol/L | [5] |

| Kaempferol | BT474 | Breast Cancer | >100 µmol/L | [5] |

| Kaempferol | MCF-7 | Breast Cancer | 90.28 µg/ml | [6] |

| Kaempferol | A549 | Lung Cancer | 35.80 µg/ml | [6] |

| Kaempferol-7,4'-dimethyl ether | - | - | PTP1B IC50: 16.92 μM | [6] |

Signaling Pathway Diagram: PI3K/AKT Inhibition

Caption: Proposed inhibition of the PI3K/AKT signaling pathway by Kaempferol 3,5-dimethyl ether.

Potential Therapeutic Area: Inflammation

Chronic inflammation is a key driver of many diseases. Kaempferol and its derivatives have demonstrated potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.

Proposed Molecular Targets in Inflammation

-

Cyclooxygenase (COX) and Lipo-oxygenase (LOX) Enzymes: Kaempferol is known to inhibit COX and LOX enzymes, which are key in the production of prostaglandins (B1171923) and leukotrienes, respectively.[7]

-

Inducible Nitric Oxide Synthase (iNOS): Overproduction of nitric oxide (NO) by iNOS is a hallmark of inflammation. Kaempferol and its derivatives can suppress the expression of iNOS.[7]

-

NF-κB Signaling Pathway: As mentioned in the context of oncology, NF-κB is a central regulator of inflammation. Inhibition of this pathway is a key mechanism of the anti-inflammatory effects of kaempferol.[8]

Quantitative Data on Anti-inflammatory Activity of Kaempferol and its Derivatives

| Compound | Assay | IC50 Value | Reference |

| Kaempferol | DPPH radical scavenging | 26.10 +/- 1.33 µM | [9] |

| Rhamnocitrin (Kaempferol 7-O-methyl ether) | DPPH radical scavenging | 28.38 +/- 3.07 µM | [9] |

| Kaempferol | Intracellular ROS inhibition | 7.58 µM | [10] |

| Kaempferol-7,4'-dimethyl ether | NO Production Inhibition | 46.1% at 100 µM | [6] |

Signaling Pathway Diagram: NF-κB Inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway by Kaempferol 3,5-dimethyl ether.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[11]

-

Treat cells with various concentrations of the test compound (e.g., Kaempferol 3,5-dimethyl ether) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).[11]

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

-

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

-

Protocol:

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Experimental Workflow Diagram

Caption: A general experimental workflow for in vitro evaluation of Kaempferol 3,5-dimethyl ether.

Conclusion

While direct experimental evidence for Kaempferol 3,5-dimethyl ether is currently scarce, the extensive body of research on its parent compound, kaempferol, and other methylated derivatives provides a strong rationale for investigating its potential as a therapeutic agent. The proposed primary therapeutic targets lie within the realms of oncology and inflammatory diseases, with key molecular targets including the PI3K/AKT, MAPK, and NF-κB signaling pathways. The methylation at the 3 and 5 positions may influence the potency and pharmacokinetic profile of this compound compared to its analogues. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals to initiate and guide future studies to fully elucidate the therapeutic potential of Kaempferol 3,5-dimethyl ether. Further in-depth in vitro and in vivo studies are warranted to validate these predicted targets and to establish a comprehensive pharmacological profile for this promising natural product derivative.

References

- 1. benchchem.com [benchchem.com]

- 2. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Kaempferol Is an Anti-Inflammatory Compound with Activity towards NF-κB Pathway Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Anticancer Potential of Kaempferol: A Systematic Review Based on In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Effects and Mechanisms of Kaempferol in the Management of Cancers through Modulation of Inflammation and Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. caymanchem.com [caymanchem.com]

- 11. benchchem.com [benchchem.com]

An In-Depth Technical Guide to In Silico Docking Studies of 7,4'-Dihydroxy-3,5-dimethoxyflavone

For Researchers, Scientists, and Drug Development Professionals

Introduction to In Silico Docking of Flavonoids

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is a powerful tool for predicting the binding affinity and interaction patterns of a small molecule (ligand), such as 7,4'-dihydroxy-3,5-dimethoxyflavone, with a biological macromolecule (receptor), typically a protein. Flavonoids, a diverse group of plant polyphenols, are known for their wide range of biological activities, making them excellent candidates for computational drug design and discovery.[1][2]

This guide will delineate a robust workflow for performing an in silico docking study on 7,4'-dihydroxy-3,5-dimethoxyflavone, from initial target selection to the final analysis of results.

Experimental Workflow

The overall workflow for an in silico docking study of a flavonoid is a multi-step process that involves preparation of both the ligand and the receptor, performing the docking calculations, and analyzing the results.

Detailed Experimental Protocols

Target Protein Selection and Preparation

The first step in a docking study is the selection of a relevant protein target. Based on studies of similar flavonoids, potential targets for 7,4'-dihydroxy-3,5-dimethoxyflavone could include proteins involved in cancer, viral infections, or inflammatory diseases.[1][2][3] For this guide, we will consider the Mitogen-activated protein kinase kinase 2 (MEK2) as a hypothetical target, which is relevant in cancer therapy.[1]

Protocol for Protein Preparation:

-

Obtain Protein Structure: The 3D crystallographic structure of the target protein is typically downloaded from the Protein Data Bank (PDB).

-

Pre-processing: The downloaded PDB file is cleaned by removing water molecules, co-crystallized ligands, and any other heteroatoms that are not essential for the protein's function.[4]

-

Adding Hydrogens: Hydrogen atoms, which are usually not resolved in crystal structures, are added to the protein. This is crucial for correct ionization and hydrogen bond formation.

-

Assigning Charges: Partial atomic charges are assigned to the protein atoms using a force field like AMBER or Gasteiger.

-

Energy Minimization: The protein structure is subjected to energy minimization to relieve any steric clashes and to obtain a more stable conformation.

-

File Format Conversion: The prepared protein structure is saved in a format suitable for the docking software, such as PDBQT for AutoDock.[4]

Ligand Preparation

The 3D structure of 7,4'-dihydroxy-3,5-dimethoxyflavone needs to be prepared for docking.

Protocol for Ligand Preparation:

-

Obtain Ligand Structure: The 2D or 3D structure of 7,4'-dihydroxy-3,5-dimethoxyflavone can be obtained from databases like PubChem or ZINC, or drawn using chemical drawing software.

-

3D Structure Generation: If starting from a 2D structure, a 3D conformation is generated.

-

Energy Minimization: The ligand's geometry is optimized through energy minimization to find a low-energy conformation.

-

Assigning Charges: Partial atomic charges are calculated for the ligand atoms.

-

Defining Rotatable Bonds: The rotatable bonds in the ligand are defined to allow for conformational flexibility during docking.

-